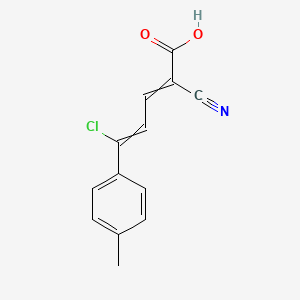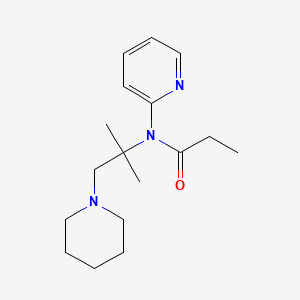
Propionamide, N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridyl-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionamide, N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridyl-, (E)- is a complex organic compound with a unique structure that includes a piperidine ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridyl-, (E)- typically involves the reaction of 2-pyridylamine with 1,1-dimethyl-2-piperidinoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Propionamide, N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridyl-, (E)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine or pyridine derivatives.
Applications De Recherche Scientifique
Propionamide, N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridyl-, (E)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propionamide, N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridyl-, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,5-Bis[1-(1,1-dimethyl-2-piperidinoethyl)-3-phenyl-2-propenylidene]carbonohydrazide
- 1-Dodecyl-4-(1,1-dimethyl-2-piperidinoethyl)piperidine
Uniqueness
Propionamide, N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridyl-, (E)- is unique due to its specific combination of a piperidine ring and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
102129-05-5 |
|---|---|
Formule moléculaire |
C17H27N3O |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
N-(2-methyl-1-piperidin-1-ylpropan-2-yl)-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C17H27N3O/c1-4-16(21)20(15-10-6-7-11-18-15)17(2,3)14-19-12-8-5-9-13-19/h6-7,10-11H,4-5,8-9,12-14H2,1-3H3 |
Clé InChI |
OUZCZTWVXHCLBE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1=CC=CC=N1)C(C)(C)CN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


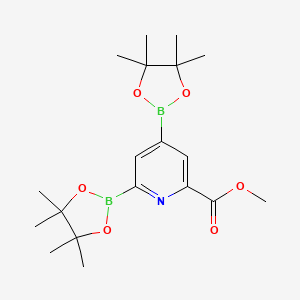
![1-[3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1,2-oxazol-5-yl]ethanamine](/img/structure/B14079048.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079051.png)
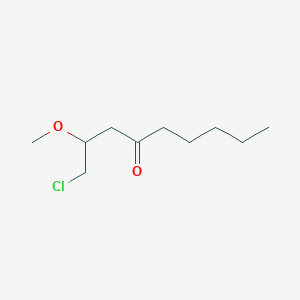
![2,16-Dihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-11,15-dione](/img/structure/B14079065.png)

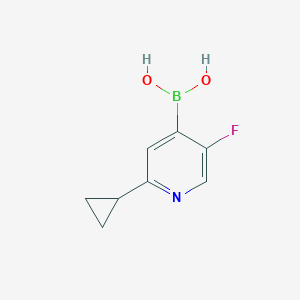

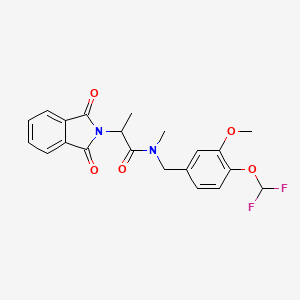
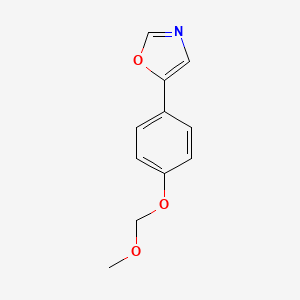
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079088.png)


